![molecular formula C19H27NO2 B5717329 N-[(2,5-dimethoxyphenyl)methyl]adamantan-2-amine](/img/structure/B5717329.png)
N-[(2,5-dimethoxyphenyl)methyl]adamantan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,5-dimethoxyphenyl)methyl]adamantan-2-amine is a chemical compound that belongs to the class of adamantane derivatives. This compound is characterized by the presence of an adamantane core structure, which is a tricyclic hydrocarbon, and a phenylmethylamine moiety substituted with two methoxy groups at the 2- and 5-positions. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethoxyphenyl)methyl]adamantan-2-amine typically involves the reaction of 2,5-dimethoxybenzyl chloride with adamantan-2-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems. Additionally, purification methods such as recrystallization or column chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethoxyphenyl)methyl]adamantan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylmethyladamantane derivatives.
Scientific Research Applications
N-[(2,5-dimethoxyphenyl)methyl]adamantan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized adamantane derivatives.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]adamantan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(2,5-dimethoxyphenyl)methyl]adamantan-2-amine can be compared with other similar compounds, such as:
N-[(2,4-dimethoxyphenyl)methyl]adamantan-2-amine: Similar structure but with methoxy groups at the 2- and 4-positions.
N-[(2,5-dimethoxyphenyl)methyl]adamantan-1-amine: Similar structure but with the amine group at the 1-position of the adamantane core.
N-[(2,5-dimethoxyphenyl)methyl]adamantan-2-ol: Similar structure but with a hydroxyl group instead of an amine group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the adamantane core, which imparts distinct physicochemical properties and potential biological activities.
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-21-17-3-4-18(22-2)16(10-17)11-20-19-14-6-12-5-13(8-14)9-15(19)7-12/h3-4,10,12-15,19-20H,5-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWXVUBECBLMQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-methyl-2-[(2-methylbenzoyl)carbamothioylamino]-1,3-thiazole-5-carboxylate](/img/structure/B5717246.png)
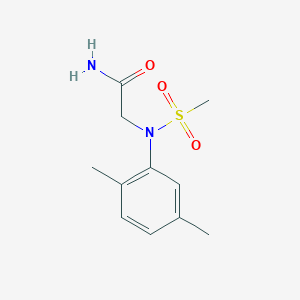

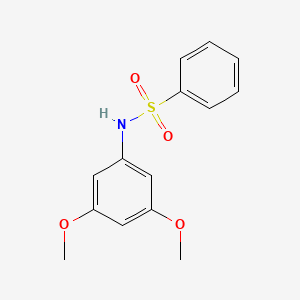
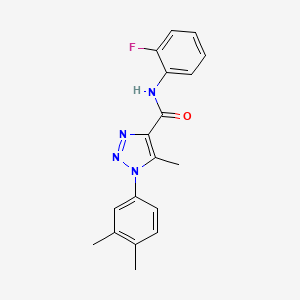
![N-[4-(diethylamino)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5717270.png)
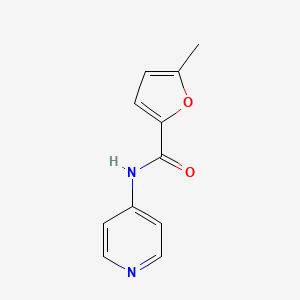
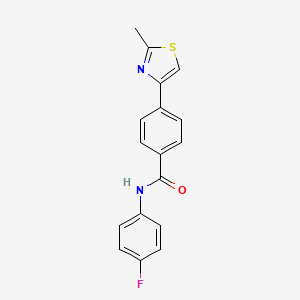
![4-{(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl}benzonitrile](/img/structure/B5717284.png)
![N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5717297.png)
![3-Tert-butyl-1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-propan-2-ylurea](/img/structure/B5717310.png)
![1-(4-chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]tetrazole](/img/structure/B5717321.png)
![N'-[(2-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5717324.png)
methyl]-N'-ethylthiourea](/img/structure/B5717351.png)
